Cas no 134150-70-2 (N-Benzyl-2-formyl Desipramine)

N-Benzyl-2-formyl Desipramine Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-2-formyl Desipramine
- 2-PIPERIDINEACETIC ACID, .ALPHA.-PHENYL-, ETHYL ESTER, HYDROCHLORIDE, (.ALPHA.R,2R)- (9CI)
- 134150-70-2
- 11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
-
- Inchi: InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
- InChI Key: YCQURJISLLKBMY-UHFFFAOYSA-N
- SMILES: CN(CCCN1c2ccccc2CCc3c1ccc(c3)C=O)Cc4ccccc4
Computed Properties
- Exact Mass: 384.220163521g/mol
- Monoisotopic Mass: 384.220163521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.6Ų
- XLogP3: 5.8
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 549.3±50.0 °C at 760 mmHg
- Flash Point: 229.0±22.5 °C
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
N-Benzyl-2-formyl Desipramine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Benzyl-2-formyl Desipramine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-503496-50 mg |
N-Benzyl-2-formyl Desipramine, |
134150-70-2 | 50mg |
¥2,858.00 | 2023-07-10 | ||
TRC | B285630-500mg |
N-Benzyl-2-formyl Desipramine |
134150-70-2 | 500mg |
$ 1642.00 | 2023-04-18 | ||
TRC | B285630-50mg |
N-Benzyl-2-formyl Desipramine |
134150-70-2 | 50mg |
$ 207.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-503496-50mg |
N-Benzyl-2-formyl Desipramine, |
134150-70-2 | 50mg |
¥2858.00 | 2023-09-05 |
N-Benzyl-2-formyl Desipramine Related Literature
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
Additional information on N-Benzyl-2-formyl Desipramine
N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2): An Overview of a Promising Compound in Pharmaceutical Research
N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2) is a synthetic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound is a derivative of desipramine, a well-known tricyclic antidepressant, and the addition of the N-benzyl and 2-formyl groups significantly alters its pharmacological properties.
The chemical structure of N-Benzyl-2-formyl Desipramine is characterized by a tricyclic core with an additional benzyl group attached to the nitrogen atom and a formyl group at the 2-position. This structural modification not only enhances the compound's solubility and bioavailability but also modulates its binding affinity to various receptors, making it a promising candidate for the development of novel therapeutic agents.
Recent studies have focused on the potential of N-Benzyl-2-formyl Desipramine in treating neurological disorders, particularly depression and anxiety. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits enhanced serotonin reuptake inhibition compared to its parent molecule, desipramine. This finding suggests that N-Benzyl-2-formyl Desipramine could be more effective in managing symptoms associated with mood disorders while potentially reducing side effects commonly associated with traditional tricyclic antidepressants.
In addition to its antidepressant properties, N-Benzyl-2-formyl Desipramine has shown promise in preclinical studies for its neuroprotective effects. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings open up new avenues for exploring the therapeutic potential of N-Benzyl-2-formyl Desipramine in treating these debilitating conditions.
The pharmacokinetic profile of N-Benzyl-2-formyl Desipramine has also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties make it suitable for once-daily dosing regimens, enhancing patient compliance and convenience.
Safety and toxicity assessments are crucial steps in drug development, and several studies have evaluated the safety profile of N-Benzyl-2-formyl Desipramine. Preclinical toxicology studies conducted by a team at Harvard Medical School showed that this compound has a wide therapeutic window and low toxicity at clinically relevant doses. These findings support its potential for further clinical evaluation.
Clinical trials are currently underway to assess the efficacy and safety of N-Benzyl-2-formyl Desipramine in human subjects. Early-phase trials have shown promising results, with participants reporting significant improvements in mood and cognitive function without severe adverse effects. These preliminary findings have generated considerable interest among researchers and pharmaceutical companies alike.
The future prospects for N-Benzyl-2-formyl Desipramine are bright. Ongoing research aims to further elucidate its mechanism of action and optimize its formulation for various delivery methods. Additionally, efforts are being made to explore combination therapies involving this compound with other drugs to enhance therapeutic outcomes.
In conclusion, N-Benzyl-2-formyl Desipramine (CAS No. 134150-70-2) represents a promising advancement in pharmaceutical research. Its unique chemical structure, enhanced pharmacological properties, and favorable safety profile make it a compelling candidate for the development of new treatments for mood disorders and neurodegenerative diseases. As research continues to unfold, it is likely that this compound will play an increasingly important role in improving patient outcomes and advancing medical science.
134150-70-2 (N-Benzyl-2-formyl Desipramine) Related Products
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 13769-43-2(potassium metavanadate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)



